molecular formula C17H20ClNO7 B2685676 1-(4-Chloro-3-methylphenoxy)-3-((furan-2-ylmethyl)amino)propan-2-ol oxalate CAS No. 1216390-94-1

1-(4-Chloro-3-methylphenoxy)-3-((furan-2-ylmethyl)amino)propan-2-ol oxalate

Cat. No.: B2685676
CAS No.: 1216390-94-1
M. Wt: 385.8
InChI Key: NASYJZITBCHDJQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenoxy)-3-((furan-2-ylmethyl)amino)propan-2-ol oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-((furan-2-ylmethyl)amino)propan-2-ol oxalate typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step often involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenated alkane under basic conditions to form the phenoxy intermediate.

    Amination: The phenoxy intermediate is then reacted with furan-2-ylmethylamine in the presence of a suitable catalyst to introduce the amino group.

    Oxalate Formation: Finally, the resulting compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methylphenoxy)-3-((furan-2-ylmethyl)amino)propan-2-ol oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic and heterocyclic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Chloro-3-methylphenoxy)-3-((furan-2-ylmethyl)amino)propan-2-ol oxalate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-methylphenoxy)-3-((furan-2-ylmethyl)amino)propan-2-ol oxalate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenoxy)-3-aminopropan-2-ol oxalate
  • 1-(3-Methylphenoxy)-3-((furan-2-ylmethyl)amino)propan-2-ol oxalate
  • 1-(4-Chloro-3-methylphenoxy)-3-aminopropan-2-ol oxalate

Uniqueness

1-(4-Chloro-3-methylphenoxy)-3-((furan-2-ylmethyl)amino)propan-2-ol oxalate stands out due to the presence of both chloro and methyl groups on the phenoxy ring, as well as the furan-2-ylmethylamino moiety

Properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-(furan-2-ylmethylamino)propan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3.C2H2O4/c1-11-7-13(4-5-15(11)16)20-10-12(18)8-17-9-14-3-2-6-19-14;3-1(4)2(5)6/h2-7,12,17-18H,8-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASYJZITBCHDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CNCC2=CC=CO2)O)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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